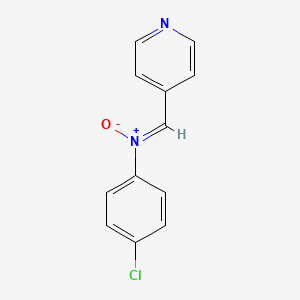

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridine derivatives, such as “(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide”, are a class of organic compounds that contain a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . These compounds are widely studied due to their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

While specific synthesis methods for “(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide” were not found, pyridine derivatives can be synthesized through various methods. For instance, 3-(pyridin-4-yl)-1,2,4-triazines and their analogs can be obtained through atom-economical approaches .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and varied. For example, N-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions take place .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. For example, the presence of 4-fluoro-phenyl and pyridin-4-yl moieties was found to be crucial for the bioactivity of a group of compounds .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide, focusing on six unique applications:

Antimicrobial Agents

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide: has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), demonstrating promising antibacterial activity .

Antifungal Applications

In addition to its antibacterial properties, this compound has also been explored for its antifungal capabilities. It has been found effective against several pathogenic fungi, including Candida albicans and Aspergillus niger. The mechanism involves disrupting the fungal cell membrane, leading to cell lysis and death .

Anticancer Research

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide: has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific cellular pathways. It has been tested on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showing significant cytotoxic effects .

Molecular Docking Studies

This compound has been utilized in molecular docking studies to understand its binding affinities with various biological targets. These studies help in predicting the interaction of the compound with enzymes and receptors, providing insights into its potential therapeutic applications. For instance, it has shown strong binding affinities with GlcN-6P, a key enzyme in bacterial cell wall synthesis .

Enzyme Inhibition

Research has indicated that (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide can act as an enzyme inhibitor. It has been tested against various enzymes, including proteases and kinases, which are crucial in disease progression. By inhibiting these enzymes, the compound can potentially be used to treat diseases such as cancer and inflammatory disorders .

Antioxidant Properties

The compound has also been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property makes it a potential candidate for developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-11-1-3-12(4-2-11)15(16)9-10-5-7-14-8-6-10/h1-9H/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEWDAZIRIWVPX-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=CC2=CC=NC=C2)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/[N+](=C/C2=CC=NC=C2)/[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)

![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)

![3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2843132.png)

![1-tert-butyl-3-methyl-4-[(pentafluorophenyl)thio]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2843136.png)

![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)